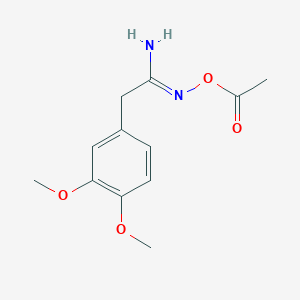![molecular formula C16H19FN2O4S B5909290 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine, commonly known as AFM or AFM13, is a synthetic molecule used in scientific research for its potential medical applications.
Mechanism of Action
AFM works by bringing NK cells and cancer cells into close proximity, triggering NK cell-mediated killing of cancer cells. AFM binds to both CD16A on NK cells and CD30 on cancer cells, leading to the formation of a synapse between the two cells. This synapse triggers the release of cytotoxic granules from the NK cells, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
AFM has been shown to induce NK cell-mediated killing of cancer cells in vitro and in vivo. It has also been shown to enhance the production of cytokines and chemokines, which can further stimulate the immune response against cancer cells. AFM has a half-life of approximately 6-8 hours in humans and is eliminated primarily through renal excretion.
Advantages and Limitations for Lab Experiments
AFM has several advantages for lab experiments, including its ability to induce NK cell-mediated killing of cancer cells and its potential for use in bispecific antibody therapy. However, AFM has some limitations, including its short half-life and the need for further optimization to improve its efficacy and safety.
Future Directions
There are several future directions for AFM research, including:
1. Optimization of AFM for improved efficacy and safety
2. Development of AFM-based bispecific antibody therapies for the treatment of CD30-positive cancers
3. Investigation of AFM's potential for use in combination with other cancer therapies
4. Exploration of AFM's potential for use in other immune-related diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, AFM is a synthetic molecule with potential medical applications, particularly in the treatment of CD30-positive cancers. AFM works by inducing NK cell-mediated killing of cancer cells and has shown promising results in preclinical studies. While AFM has several advantages for lab experiments, further optimization is needed to improve its efficacy and safety. There are several future directions for AFM research, including the development of AFM-based bispecific antibody therapies and investigation of its potential for use in other immune-related diseases.
Synthesis Methods
AFM is synthesized by reacting 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This is then reacted with N-acetylmethionine to form AFM. The final product is purified using chromatography techniques.
Scientific Research Applications
AFM has been extensively studied for its potential use in cancer treatment. It is a bispecific antibody that targets both CD16A on natural killer (NK) cells and CD30 on cancer cells. AFM binds to both receptors, bringing them into close proximity and triggering NK cell-mediated killing of cancer cells. AFM has shown promising results in preclinical studies for the treatment of Hodgkin's lymphoma, non-Hodgkin's lymphoma, and other CD30-positive cancers.
Properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c1-10(20)18-14(9-11-3-5-12(17)6-4-11)15(21)19-13(16(22)23)7-8-24-2/h3-6,9,13H,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYMSVBLJQCFU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)

![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)


![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
